molecular formula C5H6N2S B7721196 CID 520889

CID 520889

Cat. No. B7721196
M. Wt: 126.18 g/mol
InChI Key: ADMMJKIQWOJMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 520889 is a useful research compound. Its molecular formula is C5H6N2S and its molecular weight is 126.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 520889 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 520889 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 520889 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are dissolved in a suitable solvent such as ethanol or DMF., Step 2: The reaction mixture is heated to reflux for several hours., Step 3: The reaction mixture is cooled and the solvent is removed under reduced pressure., Step 4: The residue is dissolved in a suitable solvent such as ethanol or methanol., Step 5: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst such as palladium on carbon., Step 6: The reaction mixture is filtered and the solvent is removed under reduced pressure., Step 7: The residue is purified by column chromatography to obtain the final product CID 520889.

properties

IUPAC Name

3-aminopyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMJKIQWOJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 520889

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